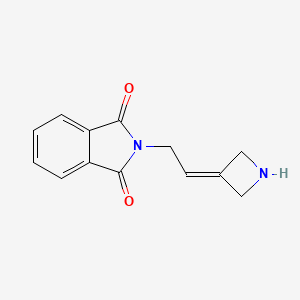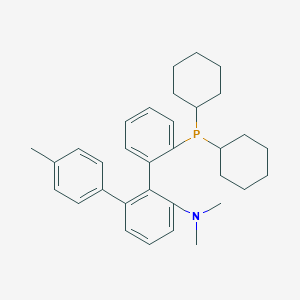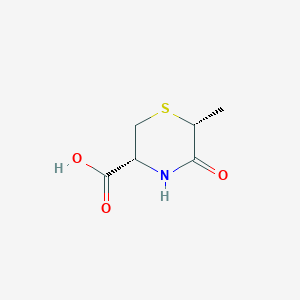
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and diverse biological activities, making them valuable in medicinal chemistry
準備方法
The synthesis of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. . The specific synthetic route for this compound may include the following steps:
Formation of the Azide: The starting material, cyclooctylamine, is converted to the corresponding azide using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, under copper-catalyzed conditions to form the triazole ring.
Amidation: The resulting triazole intermediate is then subjected to amidation with a suitable carboxylic acid derivative to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts .
化学反応の分析
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazoles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
作用機序
The mechanism of action of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site is crucial for its inhibitory effect . Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .
類似化合物との比較
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole-4-carboxamide: This compound lacks the cyclooctyl group, which may affect its biological activity and stability.
1,2,4-Triazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, leading to variations in their chemical properties and biological activities.
Cyclooctyl Derivatives: Compounds with the cyclooctyl group but different functional groups may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the triazole ring and the cyclooctyl group, which enhances its stability and potential for diverse applications .
特性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC名 |
N-cyclooctyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C11H18N4O/c16-11(10-8-12-15-14-10)13-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,13,16)(H,12,14,15) |
InChIキー |
IQKSXDHAZKKXFM-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)NC(=O)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14911734.png)

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14911741.png)


